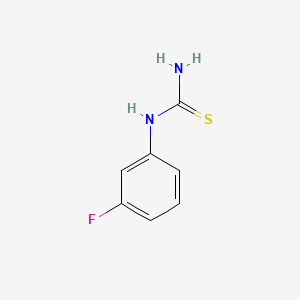

3,5-双(三氟甲基)-N-乙基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3,5-Bis(trifluoromethyl)-N-ethylaniline is not directly discussed in the provided papers. However, the papers do provide insights into related compounds with trifluoromethyl groups and their properties. For instance, the first paper discusses N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine, which is a compound with a similar substitution pattern of trifluoromethyl groups and an ethylamine component . This compound is noted for its high solubility and redox properties, making it useful for overcharge protection in lithium-ion batteries. The second paper examines tris(pentafluorosulfanyl)amine and bis(pentafluorosulfanyl)aminyl radical, which, while not the same, share the characteristic of having multiple fluorine atoms attached to a central nitrogen, influencing their molecular structure and stability .

Synthesis Analysis

The synthesis of N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine is improved in the first paper, which could provide a parallel for synthesizing 3,5-Bis(trifluoromethyl)-N-ethylaniline . The improved synthesis results in higher yields and easier purification, which are critical factors in the production of chemical compounds. Although the exact synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline is not described, the methodologies for handling similar compounds could be applicable.

Molecular Structure Analysis

While the molecular structure of 3,5-Bis(trifluoromethyl)-N-ethylaniline is not directly analyzed in the papers, the structure of related compounds is examined. For example, the second paper describes the planar molecular structure of tris(pentafluorosulfanyl)amine and the C2 symmetry of the bis(pentafluorosulfanyl)aminyl radical . These structural details, including bond lengths and angles, are crucial for understanding the physical and chemical behavior of fluorinated amines.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3,5-Bis(trifluoromethyl)-N-ethylaniline. However, the first paper's focus on the redox shuttle properties of a similar compound suggests that 3,5-Bis(trifluoromethyl)-N-ethylaniline may also participate in redox reactions, which could be relevant in electrochemical applications . The second paper's discussion of thermal decomposition provides insight into the stability of fluorinated amines, which could be extrapolated to understand the reactivity of 3,5-Bis(trifluoromethyl)-N-ethylaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(trifluoromethyl)-N-ethylaniline can be inferred from the properties of related compounds discussed in the papers. The high solubility and oxidation potential of N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine suggest that the presence of trifluoromethyl groups and an ethylamine moiety significantly impacts solubility and electrochemical properties . The spectroscopic properties and thermal stability of the compounds in the second paper provide additional context for understanding how the trifluoromethyl groups affect the overall properties of such molecules .

科学研究应用

席夫碱的合成

该化合物用于合成N-[2-羟基-1-萘亚甲基]-3,5-双(三氟甲基)苯胺,一种席夫碱 。席夫碱具有多种应用,包括配位化学中的配体以及有机合成中的中间体。

抗菌剂

三氟甲基在药物发现中具有重要意义。 3,5-双(三氟甲基)-N-乙基苯胺衍生物,如吡唑衍生物,已被研究证明具有强大的抗菌活性 。

有机催化

由该化学物质衍生的化合物,如3,5-双(三氟甲基)苯铵三氟甲磺酸盐,作为合成杂环化合物(如二氢喹唑啉-4(1H)-酮)的新型有机催化剂 。

酰胺化反应

它用于无溶剂直接酰胺化反应,在无金属和无催化剂的条件下制备N-(3,5-双(三氟甲基)苄基)硬脂酰胺等化合物 。

合成构建块

它作为单取代苯-1,2-二胺构建块的前体,在各种合成途径中具有重要价值 。

生物催化还原

该化合物参与生物催化过程,以生产用于药物合成的光学活性异构体 。

药物中间体的合成

该化合物的旋光异构体是合成降脂剂和NK1拮抗剂的关键中间体 。

改进的制备方法

研究包括开发制备相关化合物(如3,5-双(三氟甲基)苯乙酮及其衍生物)的改进和高效方法 。

每种应用都利用3,5-双(三氟甲基)-N-乙基苯胺及其衍生物的独特性质,推动了各个科学领域的研发。

有关每项应用的更多详细信息,或如果您对任何领域有任何具体问题,请随时询问!

Thermo Fisher Scientific - Chemicals MDPI - Molecules MDPI - Molbank MDPI - Molbank Ingenta Connect X-Mol Springer Link MDPI - Molecules

安全和危害

作用机制

Target of Action

It’s known that compounds with similar structures have been used in the synthesis of various drug molecules , suggesting a broad range of potential targets.

Mode of Action

It has been used as a building block in the synthesis of various compounds . For instance, it has been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .

Biochemical Pathways

It has been used in the synthesis of pyrazole derivatives, which are known to inhibit the growth of drug-resistant bacteria . This suggests that it may interact with biochemical pathways related to bacterial growth and drug resistance.

Pharmacokinetics

The presence of the trifluoromethyl group can potentially enhance the metabolic stability and bioavailability of the compound .

Result of Action

Compounds synthesized using it as a building block have shown potent inhibitory effects against drug-resistant bacteria .

Action Environment

The action of 3,5-Bis(trifluoromethyl)-N-ethylaniline can be influenced by various environmental factors. For instance, the synthesis of compounds using it as a building block often requires specific reaction conditions . Moreover, its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.

属性

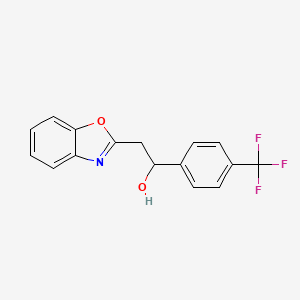

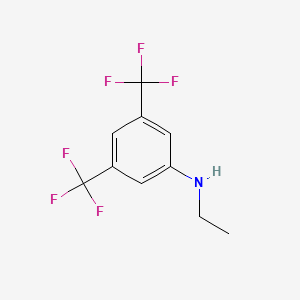

IUPAC Name |

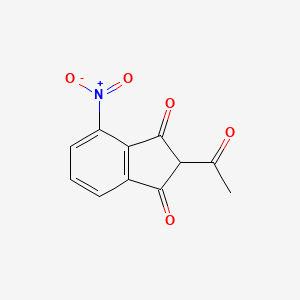

N-ethyl-3,5-bis(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIXGFNIYODSEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371166 |

Source

|

| Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49850-16-0 |

Source

|

| Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)

![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)